hURAT1 Inhibitory Potency: 2-Ethylbenzofuran Scaffold vs. 2-Methyl/2-Isopropyl Analogues
In a systematic structure–activity relationship (SAR) study of 2-alkylbenzofuran derivatives, the 2-ethyl substitution conferred optimal hURAT1 inhibitory potency. The parent 2-ethylbenzofuran-derived benzbromarone (compound 7) exhibited an IC₅₀ of 26 ± 3 nM, whereas the corresponding 6-hydroxy metabolite (compound 8) showed reduced potency (IC₅₀ = 138 ± 88 nM) [1]. Notably, the 2-ethyl scaffold is essential for achieving submicromolar activity; analogues lacking the C2-ethyl group or bearing alternative C2-substituents were either inactive or required significantly higher concentrations to achieve comparable inhibition (e.g., probenecid IC₅₀ = 86.39 ± 0.07 μM) [1].
| Evidence Dimension | hURAT1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 26 ± 3 nM (benzbromarone, 2-ethylbenzofuran derivative) |
| Comparator Or Baseline | 6-hydroxy metabolite: IC₅₀ = 138 ± 88 nM; Probenecid: IC₅₀ = 86.39 ± 0.07 μM |
| Quantified Difference | 5.3-fold decrease in potency upon 6-hydroxylation; >3000-fold difference vs. probenecid |
| Conditions | Xenopus oocytes expressing hURAT1; ⁴⁴C-uric acid uptake assay, 60 min incubation |
Why This Matters
For drug discovery programs targeting urate transporters, the 2-ethylbenzofuran core provides a validated entry point to low-nanomolar inhibitors, whereas alternative benzofurans lack this potency.
- [1] Wempe, M.F., Jutabha, P., Quade, B., et al. Developing Potent Human Uric Acid Transporter 1 (hURAT1) Inhibitors. J. Med. Chem. 2011, 54(8), 2701–2713. View Source
